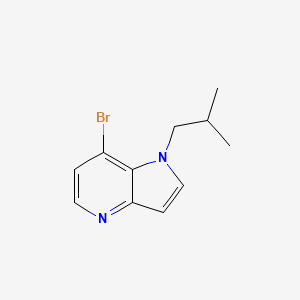

7-Bromo-1-isobutyl-4-azaindole

Description

Significance of the Azaindole Scaffold in Synthetic Chemistry

The versatility of the azaindole scaffold lies in its unique electronic properties and the multiple sites available for chemical modification. researchgate.netbeilstein-journals.org The presence of a nitrogen atom in the six-membered ring not only influences the electron distribution of the entire molecule but also provides an additional site for hydrogen bonding interactions, a critical feature for the binding of molecules to biological targets. researchgate.net

Synthetic chemists have developed a multitude of methods for the construction and functionalization of the azaindole ring system. These methods include classical cyclization reactions as well as modern transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of various substituents onto the scaffold. beilstein-journals.orgnih.gov This chemical tractability enables the fine-tuning of the physicochemical properties of azaindole derivatives, such as their solubility, lipophilicity, and metabolic stability. pharmablock.com

Overview of 4-Azaindole (B1209526) Isomers and Their Chemical Utility

Azaindoles can exist as four different positional isomers, depending on the location of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole (B17877). Each of these isomers possesses distinct electronic and steric properties, leading to a diverse range of chemical utilities. researchgate.net

4-Azaindole (1H-pyrrolo[3,2-b]pyridine) and its derivatives have garnered significant attention in medicinal chemistry. nih.govacs.org They have been investigated for their potential as inhibitors of various kinases, enzymes that play a crucial role in cellular signaling pathways. nih.gov The development of substituted 4-aminoazaindoles, for instance, has been a focus in the search for new therapeutic agents. nih.govacs.org The synthesis of these derivatives often involves techniques like the Buchwald-Hartwig coupling, a powerful tool for forming carbon-nitrogen bonds. nih.gov

The chemical utility of 4-azaindole isomers is further expanded by their use as building blocks in the synthesis of more complex molecules. For example, halogenated 4-azaindoles serve as versatile intermediates for introducing various functional groups through cross-coupling reactions. google.comchemicalbook.com

Structural Characteristics of 7-Bromo-1-isobutyl-4-azaindole within the Azaindole Family

This compound is a specific derivative within the 4-azaindole family. While detailed research findings exclusively on this compound are limited, its structural characteristics can be understood by examining its constituent parts and related molecules. The formal name for a closely related compound, 7-Bromo-1-isopropyl-4-azaindole, is 1H-Pyrrolo[3,2-b]pyridine, 7-bromo-1-(1-methylethyl)-, with the CAS number 1465152-99-1. chemsrc.comchembk.com

The core of the molecule is the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) ring system. Key structural features include:

A Bromo Substituent at Position 7: The bromine atom, a halogen, is an electron-withdrawing group. Its presence at the 7-position of the pyridine (B92270) ring significantly influences the electronic properties of the scaffold. This can affect the reactivity of the ring system and provide a handle for further chemical modifications through reactions such as palladium-catalyzed cross-coupling. beilstein-journals.org

An Isobutyl Group at Position 1: The isobutyl group is an alkyl substituent attached to the nitrogen atom of the pyrrole (B145914) ring. This group adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule. The nature of the substituent at this position can play a role in how the molecule interacts with biological targets and can influence its pharmacokinetic properties.

The combination of the bromo and isobutyl substituents on the 4-azaindole scaffold results in a unique molecule with a specific set of physicochemical properties. While specific experimental data for this compound is not widely available in the public domain, its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules for various research applications.

Below is a table summarizing the properties of a closely related compound, 4-Bromo-7-azaindole, to provide context.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂ | sigmaaldrich.com |

| Molecular Weight | 197.03 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 178-183 °C | sigmaaldrich.com |

| SMILES String | Brc1ccnc2[nH]ccc12 | sigmaaldrich.com |

| InChI Key | LEZHTYOQWQEBLH-UHFFFAOYSA-N | sigmaaldrich.com |

Note: The data in this table is for 4-Bromo-7-azaindole and is provided for illustrative purposes due to the limited availability of specific data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

7-bromo-1-(2-methylpropyl)pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-6-4-10-11(14)9(12)3-5-13-10/h3-6,8H,7H2,1-2H3 |

InChI Key |

DTGCUSUBLGHOPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC2=NC=CC(=C21)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Azaindole Scaffolds

Strategies for Pyrrolo[3,2-c]pyridine Core Construction

The assembly of the bicyclic pyrrolo[3,2-c]pyridine system can be approached through several convergent strategies, primarily starting from appropriately substituted pyridine (B92270) precursors.

A prevalent strategy for constructing the 4-azaindole (B1209526) scaffold involves the cyclization of a pyrrole (B145914) ring onto a pre-existing pyridine ring. One such method begins with 3,4-diaminopyridine (B372788) derivatives. For instance, a revised synthetic strategy involves the regioselective protection of one amino group, followed by a controlled monocyclization to form the azaindole ring. This approach is designed to overcome difficulties in introducing substituents after the azaindole framework is already formed. kyoto-u.ac.jp

Another classical approach is the Batcho-Leimgruber indole (B1671886) synthesis, which can be adapted for the preparation of azaindoles. This method typically starts from an o-nitrotoluene analogue, in this case, a nitropyridine derivative. The synthesis proceeds through the formation of an enamine, followed by a reductive cyclization to yield the desired fused pyrrole ring. fishersci.se

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the formation of the 4-azaindole nucleus. A notable example is the cascade C-N cross-coupling/Heck reaction. nih.gov This method utilizes amino-o-bromopyridines and alkenyl bromides to construct the substituted 4-azaindole skeleton in a single operational step. nih.gov The process involves an initial C-N bond formation followed by an intramolecular Heck cyclization. nih.gov

The Sonogashira coupling has also been employed in the synthesis of azaindole derivatives. This typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by a cyclization step. uni-rostock.de While many examples focus on other azaindole isomers, the principles can be adapted for the synthesis of the 4-azaindole core.

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex heterocyclic systems like the 4-azaindole scaffold. These reactions involve the one-pot combination of three or more starting materials to form the final product, incorporating most of the atoms from the reactants. google.com For instance, a three-component reaction of phenylglyoxal, a β-ketoamide, and 5-aminopyrazole has been developed to synthesize related pyrazolopyrrolopyridine derivatives, showcasing the potential of MCRs in constructing fused heterocyclic systems. Another MCR approach involves a one-pot cascade Ugi-3CR/aza-Diels-Alder cycloaddition sequence to build the pyrrolo[3,4-b]pyridin-5-one core, a related isomer of the 4-azaindole system. google.com

Regioselective Functionalization Techniques for 4-Azaindole Nuclei

Once the 4-azaindole core is synthesized, the introduction of the bromo and isobutyl groups at specific positions is required to obtain 7-Bromo-1-isobutyl-4-azaindole. This necessitates the use of highly regioselective functionalization techniques.

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of azaindoles, a directing group can be installed on the nitrogen atom of the pyrrole ring to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position. While much of the literature focuses on 7-azaindole (B17877), the principles are applicable to other isomers. For example, a carbamoyl (B1232498) directing group on the N-7 nitrogen of 7-azaindole directs metalation to the C-6 position. A similar strategy could potentially be employed for the C-7 functionalization of a 4-azaindole derivative by placing a suitable directing group on the N-1 position.

The introduction of a bromine atom at the C-7 position of the 4-azaindole nucleus is a crucial step. Electrophilic bromination of the 4-azaindole core can be achieved using various brominating agents. However, controlling the regioselectivity can be challenging due to the presence of multiple reactive sites on the heterocyclic system.

In a related system, the bromination of a 4-chloro-3-nitro-7-azaindole occurred at the C-5 position because the more reactive C-3 position was already occupied. For the unsubstituted 4-azaindole, direct bromination might lead to a mixture of products. Therefore, a more controlled method would be necessary. One approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions can be optimized to favor bromination at the desired position.

An alternative strategy for regioselective halogenation involves a Reissert-Henze type reaction on the corresponding N-oxide. For 7-azaindole, treatment of its N-oxide with acid halides leads to regioselective halogenation at the 6-position. A similar transformation could potentially be applied to 4-azaindole-N-oxide to achieve halogenation at the C-7 position. A patent describes the preparation of 4-halo-7-azaindoles from 7-azaindole-N-oxide.

The synthesis of the final target compound, this compound, would logically proceed via the N-isobutylation of 7-bromo-4-azaindole. This N-alkylation step can typically be achieved by treating the N-H of the pyrrole ring with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base, such as sodium hydride, in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Azaindole | C₇H₆N₂ | Core heterocyclic scaffold |

| 7-Bromo-4-azaindole | C₇H₅BrN₂ | Brominated intermediate |

| 1-Isobutyl-4-azaindole | C₁₁H₁₄N₂ | N-alkylated intermediate |

Table 2: Common Reagents for 4-Azaindole Synthesis and Functionalization

| Reagent | Function |

| 3,4-Diaminopyridine | Starting material for cyclization |

| Palladium Acetate (Pd(OAc)₂) | Catalyst for cross-coupling reactions |

| XPhos | Ligand for palladium catalyst |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Sodium Hydride (NaH) | Base for N-alkylation |

| Isobutyl Bromide | Isobutylating agent |

List of Chemical Compounds

this compound

Pyrrolo[3,2-c]pyridine

4-Azaindole

3,4-Diaminopyridine

7-Bromo-4-azaindole

1-Isobutyl-4-azaindole

N-Bromosuccinimide

Sodium Hydride

Isobutyl Bromide

Palladium Acetate

XPhos

N-Alkylation Methodologies at the N-1 Position

The introduction of substituents at the N-1 position of the 4-azaindole core is a critical step in the synthesis of many targeted molecules, including this compound. This functionalization can significantly influence the physicochemical properties and biological activity of the final compound.

Introduction of Alkyl Chains, including Isobutyl Moieties

The N-alkylation of azaindoles can be achieved through various methods, often employing alkyl halides in the presence of a base. For instance, the alkylation of 4-azaindole with 2-bromopropane (B125204) has been reported to yield N1-isopropyl-4-azaindole using sodium hydride as the base. researchgate.net A similar approach can be envisaged for the introduction of an isobutyl group using isobutyl bromide or a related electrophile.

A notable example of introducing an isobutyl group involves the in situ N,O-bis-isobutylation of a dianion intermediate. In the synthesis of GSK2981278A, a RORγ inverse agonist, an aryl halide intermediate was treated to form a dianion which then underwent N,O-bis-isobutylation. researchgate.net While this specific example does not start with a 4-azaindole, the principle of using a strong base to generate a nucleophilic nitrogen that subsequently reacts with an isobutyl electrophile is directly applicable.

The choice of base and solvent is crucial for achieving high yields and selectivity. Common bases for N-alkylation of N-heterocycles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). nih.gov For electron-deficient heterocycles like 4-azaindole, stronger bases are often required to deprotonate the pyrrole nitrogen effectively.

Table 1: General Conditions for N-Alkylation of Azaindoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl Halide | NaH | DMF or THF | Room Temp. to Reflux | nih.gov |

| Alkyl Halide | K₂CO₃ | DMF or Acetonitrile (B52724) | Room Temp. to Reflux | nih.gov |

| Alkyl Halide | Cs₂CO₃ | DMF or Dioxane | Room Temp. to Reflux | nih.gov |

Stereoselective N-Alkylation Approaches

The development of stereoselective N-alkylation methods is of paramount importance when the introduced alkyl group contains a chiral center or when the resulting N-alkylated heterocycle is intended for applications where specific stereoisomers are required. While direct stereoselective N-isobutylation of 7-bromo-4-azaindole is not extensively documented, principles from related systems can be applied.

Enantioselective N-alkylation of indole and its derivatives has been achieved using chiral catalysts. mdpi.com For example, the enantioselective N-alkylation of indoles with aldimines catalyzed by a dinuclear zinc-ProPhenol complex affords N-alkylated products with high enantiomeric ratios. mdpi.com This methodology could potentially be adapted for 4-azaindoles.

Another strategy involves the use of chiral auxiliaries. Although not a direct catalytic approach, the use of a chiral auxiliary attached to the nitrogen, followed by alkylation and subsequent removal of the auxiliary, can provide access to enantiomerically enriched N-alkylated products.

Palladium-catalyzed enantioselective allylic alkylation of lactams has been demonstrated for the formation of C(α)-quaternary centers, showcasing the potential of transition metal catalysis in creating chiral nitrogen-containing heterocycles. nih.gov Similar catalytic systems, perhaps with appropriately designed chiral ligands, could be explored for the stereoselective N-alkylation of 4-azaindoles with suitable isobutyl precursors.

Synthesis of this compound and Analogous Structures

The construction of the target molecule can be approached through either convergent or divergent synthetic pathways, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent Synthetic Routes

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the final stages. A plausible convergent approach to this compound would involve the synthesis of a pre-functionalized pyridine precursor already bearing the isobutylamino group, followed by the formation of the pyrrole ring.

One such strategy could adapt the Fischer indole synthesis, which has been shown to be effective for the formation of 4- and 6-azaindoles from appropriately substituted pyridylhydrazines. nih.gov In this scenario, a 3-bromo-4-(isobutylamino)pyridine could be converted to the corresponding hydrazine (B178648) and then cyclized with a suitable carbonyl compound to form the this compound core.

Alternatively, palladium-catalyzed cascade reactions offer a powerful tool for convergent synthesis. A practical method for synthesizing substituted 4-, 5-, 6-, and 7-azaindoles involves a cascade C−N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. unl.pt To apply this to the target molecule, one would start with a 3,X-dihalo-4-(isobutylamino)pyridine, where X is a halogen that allows for a subsequent intramolecular Heck reaction after an initial C-N bond formation.

Table 2: Comparison of Convergent Synthetic Strategies

| Strategy | Key Fragments | Key Reaction | Advantages |

| Fischer Indole Synthesis | Substituted Pyridylhydrazine, Carbonyl Compound | Fischer Indole Cyclization | Well-established, good for certain substitution patterns. nih.gov |

| Palladium-catalyzed Cascade | Substituted Aminopyridine, Alkenyl Bromide | C-N Coupling/Heck Reaction | High efficiency, potential for diversity. unl.pt |

Divergent Synthetic Pathways from Common Intermediates

Divergent synthesis is an attractive strategy for generating a library of related compounds from a common intermediate. For the synthesis of this compound and its analogs, a key common intermediate would be 7-bromo-4-azaindole.

Starting from 7-bromo-4-azaindole, the isobutyl group can be introduced at the N-1 position as described in section 2.2.3.1. This common intermediate can then be further functionalized at other positions. For example, the bromine at the C-7 position can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents, thus creating a library of 7-substituted-1-isobutyl-4-azaindoles. researchgate.net

A modular divergent synthesis of functionalized indoles has been reported via a TFA-promoted amino-Claisen rearrangement, showcasing a metal-free approach to generate diverse indole structures. organic-chemistry.org While this specific rearrangement may not be directly applicable, the underlying principle of using a common precursor to access a wide range of analogs is central to divergent synthesis. The synthesis of 4-azaindole-2-piperidine derivatives has also been approached with a divergent strategy, highlighting its utility in medicinal chemistry programs. dndi.org

Catalytic Systems and Reaction Optimization for Selective Synthesis

The selective synthesis of this compound, particularly the N-alkylation step, often relies on optimized catalytic systems. Palladium-catalyzed reactions are frequently employed for both C-N bond formation and other cross-coupling reactions on the azaindole scaffold.

For the N-isobutylation of 7-bromo-4-azaindole, the choice of palladium catalyst, ligand, and base is critical to maximize yield and selectivity. While direct optimization data for this specific transformation is scarce, studies on the coupling of N-substituted 4-bromo-7-azaindoles with various nucleophiles provide valuable insights. For C-N bond formation, combinations of palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ with phosphine (B1218219) ligands such as Xantphos or SPhos have been shown to be effective. The choice of base, with Cs₂CO₃ often being crucial, can significantly impact the reaction outcome. snnu.edu.cn

The optimization of palladium-catalyzed one-pot synthesis of functionalized furans highlights the importance of systematically evaluating catalysts, solvents, bases, and oxidants to achieve high yields. mdpi.com A similar systematic approach would be necessary to determine the optimal conditions for the N-isobutylation of 7-bromo-4-azaindole. This would involve screening different palladium precursors, a variety of phosphine ligands (both monodentate and bidentate), and a range of inorganic and organic bases.

Table 3: Parameters for Optimization of Palladium-Catalyzed N-Alkylation

| Parameter | Variables to Screen | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyst precursor can influence activity and stability. snnu.edu.cn |

| Ligand | Xantphos, SPhos, XPhos, Buchwald ligands | Ligand choice affects catalyst activity, selectivity, and substrate scope. snnu.edu.cn |

| Base | NaH, K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | Base strength and nature can influence deprotonation and catalyst performance. snnu.edu.cn |

| Solvent | DMF, Dioxane, Toluene (B28343), THF | Solvent polarity and coordinating ability can impact reaction rates and solubility. |

| Temperature | Room Temperature to 120 °C | Reaction kinetics are temperature-dependent. |

Iii. Reactivity and Chemical Transformations of 7 Bromo 1 Isobutyl 4 Azaindole

Palladium-Catalyzed Cross-Coupling Reactions of Bromine at C-7

The bromine atom at the C-7 position of the 4-azaindole (B1209526) core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecules with tailored properties. The electron-deficient nature of the pyridine (B92270) ring in the azaindole system influences the reactivity of the C-Br bond, making it a suitable substrate for these powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki–Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki–Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of 7-Bromo-1-isobutyl-4-azaindole, this reaction provides a direct route to introduce a diverse range of aryl and heteroaryl substituents at the C-7 position. While specific data for the isobutyl-substituted compound is not extensively detailed in publicly available literature, studies on closely related N-alkyl-7-bromo-4-azaindoles demonstrate the feasibility and general conditions for this transformation.

Typically, the reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos), a base (commonly Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. The reaction is generally heated to facilitate the catalytic cycle. The choice of reaction parameters can be crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of N-Alkyl-7-bromo-4-azaindoles Note: This data is based on analogous N-alkyl compounds due to the limited specific data for the 1-isobutyl derivative.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 90 | Good |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | Moderate |

Sonogashira Coupling for Alkynyl Group Incorporation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the introduction of alkynyl moieties. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds. For this compound, the Sonogashira coupling allows for the direct attachment of a variety of substituted and unsubstituted alkynes at the C-7 position.

The reaction is typically catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, commonly CuI. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used to deprotonate the terminal alkyne and to quench the hydrogen halide formed during the reaction. The reaction is usually carried out in a polar aprotic solvent like DMF or THF.

Table 2: General Conditions for Sonogashira Coupling of N-Alkyl-7-bromo-4-azaindoles Note: This data is generalized from reactions on similar N-alkylated bromo-azaindole scaffolds.

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | RT-50 |

| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile (B52724) | 70 |

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a versatile method for the synthesis of substituted alkenes and has found broad application in organic synthesis. In the case of this compound, the Heck reaction can be employed to introduce various alkenyl groups at the C-7 position, leading to the formation of styrenyl-type derivatives and other vinylated azaindoles.

The catalytic system for the Heck reaction typically consists of a palladium source, such as Pd(OAc)₂, a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), and a base, which is often a tertiary amine like triethylamine or a weaker inorganic base such as NaOAc or K₂CO₃. The choice of solvent can vary, with polar aprotic solvents like DMF, NMP, or acetonitrile being commonly used.

Table 3: Illustrative Conditions for Heck Reaction of N-Alkyl-7-bromo-4-azaindoles Note: Data is extrapolated from reactions on analogous N-substituted bromo-azaindoles.

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 |

| 3 | Acrylonitrile | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. For this compound, this reaction provides a direct and efficient method for the introduction of a wide variety of primary and secondary amines at the C-7 position, leading to the corresponding 7-amino-4-azaindole derivatives.

The success of the Buchwald-Hartwig amination relies on the use of a suitable palladium catalyst, often a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BINAP. A strong base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of N-Alkyl-7-bromo-4-azaindoles Note: Conditions are based on general procedures for related N-alkyl bromo-azaindole systems.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 90 |

| 3 | Benzylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 |

Transformations Involving the N-1 Isobutyl Group

While the primary focus of reactivity studies on this compound is often the C-7 position, the N-1 isobutyl group can also be a site for chemical modification. Functionalization of this alkyl substituent can be used to further tune the physicochemical properties of the molecule or to introduce new functionalities for biological evaluation or materials applications.

Functionalization of the Isobutyl Moiety

Detailed research findings specifically on the functionalization of the N-1 isobutyl group of this compound are not widely reported in the current scientific literature. However, general methods for the functionalization of N-alkyl side chains in heterocyclic compounds can be considered. These transformations could potentially include:

Oxidation: Selective oxidation of one of the methyl groups of the isobutyl moiety to an alcohol, aldehyde, or carboxylic acid could be achieved using appropriate reagents and conditions, although chemoselectivity might be a challenge.

Halogenation: Radical halogenation could introduce a halogen atom onto the isobutyl chain, which could then serve as a handle for further nucleophilic substitution reactions.

C-H Activation: Modern C-H activation strategies could potentially be employed to selectively functionalize the isobutyl group, though this would require careful optimization to avoid reaction at other sites on the azaindole core.

Due to the lack of specific literature data, a data table for this section cannot be provided at this time. Further research would be required to explore and document the reactivity of the N-1 isobutyl group in this specific context.

Cleavage or Modification of the N-1 Alkyl Group

The N-1 isobutyl group of this compound can be cleaved under specific conditions to yield the corresponding N-H azaindole. While direct experimental data for the deisobutylation of this specific compound is not extensively reported, analogous N-dealkylation reactions of N-alkyl indoles and other N-alkyl heterocycles suggest several potential synthetic routes. These methods often involve harsh reaction conditions or specific reagents to overcome the stability of the N-alkyl bond.

One common strategy for N-dealkylation involves the use of chloroformate reagents, such as α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis. This method proceeds through the formation of an intermediate carbamate, which is subsequently cleaved to afford the secondary amine. Another approach is oxidative N-dealkylation, which can sometimes be achieved using various oxidizing agents. Photochemical methods, utilizing photosensitizers and a suitable light source, have also been employed for the N-dealkylation of certain N-alkyl amines and heterocycles. Additionally, metal-catalyzed approaches, for instance using palladium or rhodium catalysts, have been developed for the N-dealkylation of various amines, and could potentially be adapted for this substrate.

Modification of the isobutyl group without complete cleavage is less common but could theoretically be achieved through radical-mediated functionalization of the alkyl chain, though this would likely be unselective.

Table 1: Potential Methods for N-Dealkylation of this compound

| Reagent/Method | Intermediate | Product | Notes |

| α-Chloroethyl chloroformate (ACE-Cl), then MeOH | Carbamate | 7-Bromo-4-azaindole | A widely used method for N-dealkylation of tertiary amines. |

| Visible Light, Photocatalyst (e.g., Acridinium salt), NCS | Iminium ion | 7-Bromo-4-azaindole | A milder, photochemically-driven approach. |

| Pd/C, H₂ | - | 7-Bromo-4-azaindole | Hydrogenolysis may be possible, though conditions might also affect the C-Br bond. |

Note: The yields and specific conditions for these reactions would require experimental optimization for this particular substrate.

Electrophilic and Nucleophilic Substitution Reactions on the Azaindole Core

The azaindole nucleus is susceptible to both electrophilic and nucleophilic attack, with the site of reaction being highly dependent on the reaction conditions and the nature of the substituent. The pyrrole (B145914) moiety is generally more susceptible to electrophilic substitution, while the pyridine ring is more prone to nucleophilic attack.

The C-2 and C-3 positions of the pyrrole ring are the most electron-rich and are thus the primary sites for electrophilic attack. The C-3 position is generally the most reactive site in indoles and azaindoles towards electrophiles.

C-3 Functionalization: Halogenation of the C-3 position can be readily achieved using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). Acylation reactions can also be directed to the C-3 position under Friedel-Crafts conditions.

C-2 Functionalization: While C-3 is the kinetically favored site for electrophilic attack, functionalization at the C-2 position can be achieved through directed metalation. Treatment of N-alkylated azaindoles with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the C-2 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Table 2: Representative C-2 and C-3 Functionalization Reactions

| Position | Reaction Type | Reagent(s) | Product |

| C-3 | Bromination | N-Bromosuccinimide (NBS) | 3,7-Dibromo-1-isobutyl-4-azaindole |

| C-3 | Iodination | N-Iodosuccinimide (NIS) | 7-Bromo-3-iodo-1-isobutyl-4-azaindole |

| C-2 | Lithiation/Silylation | 1. n-BuLi, 2. Me₃SiCl | 7-Bromo-1-isobutyl-2-(trimethylsilyl)-4-azaindole |

| C-2 | Lithiation/Alkylation | 1. LDA, 2. CH₃I | 7-Bromo-1-isobutyl-2-methyl-4-azaindole |

The pyridine ring of the 4-azaindole nucleus is electron-deficient and therefore more susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions, particularly when a leaving group such as a halogen is present. The existing bromine at C-7 already provides a handle for such transformations. Further functionalization at C-5 and C-6 can be challenging but is achievable under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at C-7 is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings. While the focus here is on C-5 and C-6, it is important to note the high reactivity of the C-7 position. To achieve functionalization at C-5 or C-6, one might need to start with a substrate that has a leaving group at these positions. If this compound were to be further halogenated on the pyridine ring, these positions would become accessible for cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the ring nitrogen (C-5 and C-3, respectively, in the pyridine ring nomenclature). For substitution to occur at C-5 or C-6, a good leaving group at that position would be necessary, and the reaction would be facilitated by strong nucleophiles. The presence of the electron-donating pyrrole ring can influence the regioselectivity of such reactions.

Table 3: Potential Pyridine Ring Functionalization Reactions (Hypothetical starting from a di-halo derivative)

| Starting Material | Position | Reaction Type | Reagent(s) | Product |

| 5,7-Dibromo-1-isobutyl-4-azaindole | C-5 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base | 7-Bromo-1-isobutyl-5-phenyl-4-azaindole |

| 5,7-Dibromo-1-isobutyl-4-azaindole | C-5 | Buchwald-Hartwig Amination | Morpholine, Pd catalyst, Ligand, Base | 7-Bromo-1-isobutyl-5-(morpholino)-4-azaindole |

| 6,7-Dibromo-1-isobutyl-4-azaindole | C-6 | Suzuki Coupling | Thiophene-2-boronic acid, Pd(PPh₃)₄, Base | 7-Bromo-1-isobutyl-6-(thiophen-2-yl)-4-azaindole |

| 6-Chloro-7-bromo-1-isobutyl-4-azaindole | C-6 | SNAr | Sodium methoxide | 7-Bromo-1-isobutyl-6-methoxy-4-azaindole |

Note: These examples are illustrative and assume the presence of a suitable leaving group at the C-5 or C-6 position.

Iv. Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 7-Bromo-1-isobutyl-4-azaindole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would display characteristic signals for the isobutyl group and the aromatic protons of the azaindole core. The isobutyl group would present as a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (-CH₂-N). The protons on the azaindole ring would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing definitive evidence of their relative positions.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom in the molecule. This includes separate resonances for the carbons of the isobutyl group and the six carbons of the bromo-azaindole core. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the heterocyclic ring.

A representative, though not experimentally exclusive, set of predicted ¹H and ¹³C NMR data is presented below. Actual experimental values may vary slightly based on solvent and instrumental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 7.35 (d, J=3.6 Hz) | 128.5 |

| H3 | 6.60 (d, J=3.6 Hz) | 101.2 |

| H5 | 8.15 (d, J=4.8 Hz) | 149.8 |

| H6 | 7.10 (d, J=4.8 Hz) | 118.0 |

| C7-Br | - | 115.4 |

| N-CH₂ | 4.10 (d, J=7.2 Hz) | 52.3 |

| CH | 2.25 (m) | 29.5 |

| CH₃ | 0.95 (d, J=6.8 Hz) | 20.1 |

| C3a | - | 127.9 |

| C7a | - | 142.1 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to gain insight into its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks separated by two mass units (m/z), [M]⁺ and [M+2]⁺, of similar intensity.

Common fragmentation pathways would likely involve the loss of the isobutyl group or the bromine atom, leading to the formation of stable fragment ions. Analyzing these fragments helps to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion with ⁷⁹Br | 253.04 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 255.04 |

| [M-C₄H₉]⁺ | Loss of the isobutyl group | 196.95 |

| [M-Br]⁺ | Loss of the bromine atom | 174.09 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum would show characteristic absorption bands for the C-H bonds of the aliphatic isobutyl group and the aromatic C-H and C=C/C=N bonds of the azaindole ring system. The presence of the C-Br bond would also give rise to a specific absorption in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=C and C=N | Aromatic Ring Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-Br | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structural Analysis

While specific crystallographic data for this compound is not widely published, a hypothetical analysis would yield key parameters that define the unit cell of the crystal.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| a, b, c | The dimensions of the unit cell axes. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |

| α, β, γ | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

V. Computational and Theoretical Studies of 7 Bromo 1 Isobutyl 4 Azaindole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 7-Bromo-1-isobutyl-4-azaindole. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The electronic structure of the 7-azaindole (B17877) core is characterized by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. beilstein-journals.org The introduction of a bromine atom at the 7-position and an isobutyl group at the 1-position further modulates this electronic landscape. The bromine atom, being electronegative, withdraws electron density through the sigma framework, while its lone pairs can participate in pi-conjugation. The isobutyl group, being an alkyl substituent, is generally considered to be weakly electron-donating.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 7-azaindole derivatives, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring, indicating a region susceptible to electrophilic attack or coordination to metal ions. The distribution of electron density is also influenced by the bromine and isobutyl substituents.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an illustration of typical values obtained from DFT calculations for similar heterocyclic compounds.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein.

The 7-azaindole scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. mdpi.com This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site of kinases. mdpi.com The nitrogen at position 4 and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively. researchgate.net

A molecular docking study of this compound into a kinase active site would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of this compound and preparing the protein structure, which often involves adding hydrogen atoms and assigning partial charges.

Docking Algorithm: Using a scoring function to evaluate different binding poses of the ligand in the receptor's active site.

Analysis of Results: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).

The isobutyl group at the N1-position would likely occupy a hydrophobic pocket within the active site, while the bromo-substituted pyridine ring could be involved in various interactions, including halogen bonding.

Table 2: Predicted Interactions of this compound in a Hypothetical Kinase Active Site

| Interaction Type | Interacting Residue (Hypothetical) |

| Hydrogen Bond (Donor) | N-H of pyrrole with backbone C=O of Glu91 |

| Hydrogen Bond (Acceptor) | N4 of pyridine with backbone N-H of Cys93 |

| Hydrophobic Interaction | Isobutyl group with Val72, Leu145 |

| Halogen Bond | Bromine at C7 with backbone C=O of Asp155 |

Note: The interacting residues are hypothetical and would depend on the specific protein target.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov For this compound, this could be applied to understand its synthesis or its subsequent functionalization.

Similarly, if this compound were to undergo further substitution, for example, a nucleophilic aromatic substitution, computational methods could be used to compare different possible pathways and predict the most likely product.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of 7-azaindole derivatives in various chemical reactions can be predicted using computational methods. nih.gov By analyzing the electronic properties of the molecule, such as atomic charges and the coefficients of the frontier molecular orbitals (HOMO and LUMO), the most reactive sites can be identified.

For electrophilic aromatic substitution, the reaction is expected to occur at the position with the highest electron density, which is often predicted by the location of the largest HOMO coefficient. nih.gov For 1-substituted 7-azaindoles, electrophilic attack commonly occurs at the C3 position of the pyrrole ring.

In the case of deprotonation followed by reaction with an electrophile, the acidity of the various C-H protons can be calculated to predict the site of metalation. nih.gov For this compound, the presence of the bromine atom and the isobutyl group will influence the charge distribution and orbital energies, thus affecting its reactivity and the regioselectivity of its reactions.

Table 3: Predicted Regioselectivity for Electrophilic Attack on this compound (Based on HOMO Coefficients)

| Position | Relative HOMO Coefficient | Predicted Reactivity |

| C2 | Moderate | Less Favorable |

| C3 | High | Most Favorable |

| C5 | Low | Least Favorable |

| C6 | Low | Least Favorable |

Note: This table represents a qualitative prediction based on general trends observed for 7-azaindole systems.

Conformation Analysis and Conformational Landscapes

The isobutyl group attached to the nitrogen atom of the pyrrole ring introduces conformational flexibility to this compound. The rotation around the N-C and C-C single bonds of the isobutyl group can lead to different spatial arrangements, or conformers.

Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results can be visualized as a conformational landscape or a potential energy surface.

Understanding the preferred conformation is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. The lowest energy conformer is the one most likely to be present at equilibrium and to interact with a biological target. The conformational flexibility also plays a role in the binding process, as the molecule may adopt a higher energy conformation to fit into a binding site.

Vi. Research Applications of 7 Bromo 1 Isobutyl 4 Azaindole As a Chemical Building Block

Design and Synthesis of Novel Chemical Probes

Chemical probes are essential tools for dissecting biological pathways. The 7-bromo-4-azaindole core is frequently employed to develop such probes, particularly for studying protein kinases, due to the scaffold's ability to form key hydrogen bonding interactions within the ATP binding site. a2bchem.com

Starting with 7-Bromo-1-isobutyl-4-azaindole, chemists can utilize the reactive bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to attach various reporter groups, affinity tags, or photo-reactive moieties. The fixed N-1 isobutyl group serves to occupy a specific pocket in the target protein, potentially enhancing selectivity and binding affinity. This allows for the creation of tailored probes to investigate the function and distribution of a specific protein target in a cellular context.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Investigations in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's potency and properties by making systematic structural modifications. The this compound scaffold is an excellent starting point for SAR exploration.

Key diversification points on the molecule include:

The 7-position: The bromine atom can be replaced with a wide array of aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions. beilstein-journals.org This allows researchers to systematically explore the chemical space around this position to improve target engagement.

The 3-position: This position can be functionalized, for instance, through iodination followed by subsequent coupling reactions, to introduce additional substituents. a2bchem.com

Table 1: Potential Reactions for SAR Derivatization

| Reaction Type | Position | Reagents/Catalysts | Purpose |

|---|---|---|---|

| Suzuki Coupling | 7 | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Introduce diverse aromatic groups |

| Sonogashira Coupling | 7 | Terminal alkynes, Pd/Cu catalysts | Introduce alkynyl moieties for extension |

| Buchwald-Hartwig Amination | 7 | Amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Form C-N bonds with various amines beilstein-journals.org |

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The robust and versatile chemistry of the 7-bromo-4-azaindole core makes it highly suitable for such synthetic endeavors.

Using this compound as the foundational building block, a specific library of compounds can be synthesized where the N-1 isobutyl group is a common feature. The diversification element would be the substituent introduced at the 7-position via parallel synthesis techniques. For example, an array of different boronic acids could be reacted in a multi-well plate format to generate a library of 7-aryl-1-isobutyl-4-azaindoles. Such libraries are invaluable for screening against panels of biological targets to identify new hit compounds.

Utility in the Development of Targeted Chemical Tools

The development of targeted chemical tools, especially kinase inhibitors, is a major application of the azaindole scaffold. chemicalbook.compharmablock.com Many cancers and inflammatory diseases are driven by dysregulated kinase activity, making them important therapeutic targets. google.com

The 7-azaindole (B17877) portion of the molecule often acts as a "hinge-binder," mimicking the adenine (B156593) part of ATP to anchor the inhibitor in the enzyme's active site. pharmablock.coma2bchem.com The N-1 isobutyl group would project into a hydrophobic pocket, while the substituent added at the 7-position could be designed to confer selectivity for a specific kinase. Efforts to develop multi-targeted kinase inhibitors (MTKIs) have also utilized the 7-azaindole core, aiming to inhibit several oncogenic kinases simultaneously.

Role as a Precursor for Advanced Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Through intramolecular reactions or multi-step sequences, the initial scaffold can be elaborated into novel ring systems with unique three-dimensional shapes. For instance, a substituent introduced via Sonogashira coupling at the 7-position could subsequently undergo a cyclization reaction to form a new ring fused to the azaindole core. These advanced heterocyclic systems are of great interest in the search for next-generation therapeutic agents with novel mechanisms of action.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 7-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine |

| 7-Bromo-4-azaindole | 4-Bromo-1H-pyrrolo[3,2-b]pyridine, 4-Bromo-7-azaindole |

| N-Iodosuccinimide | NIS |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

Vii. Methodological Advancements in 7 Bromo 1 Isobutyl 4 Azaindole Research

Flow Chemistry Applications for Synthesis Optimization

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs), offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. pharmablock.com The synthesis of heterocyclic compounds like 4-azaindoles is well-suited to this approach.

A potential continuous-flow process for 7-Bromo-1-isobutyl-4-azaindole would involve a multi-step sequence where intermediates are generated and consumed in a continuous stream. This could start with the formation of the 4-azaindole (B1209526) core, potentially through a palladium-catalyzed annulation of a substituted aminopyridine with an appropriate ketone, a reaction type that has been adapted to flow conditions. nih.gov Subsequent steps, such as regioselective bromination and the final N-alkylation with an isobutyl halide, could be integrated as separate modules in the flow path.

The key advantages of applying flow chemistry to this synthesis include:

Precise Temperature and Pressure Control: Microreactors allow for rapid heat exchange, enabling the use of highly exothermic reactions or superheated solvents to accelerate reaction rates safely.

Improved Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ in small volumes, minimizing the risk of accidents.

Enhanced Yield and Purity: The consistent conditions within a flow reactor often lead to fewer side products and higher yields, simplifying downstream purification. pharmablock.com

Research on multistep telescoped continuous flow processes for other APIs has demonstrated the potential for significant reductions in process mass intensity (PMI) and increased space-time yield (STY), making it a highly attractive strategy for the efficient manufacturing of this compound.

Biocatalytic Approaches in Azaindole Modification

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions, offering a green alternative to traditional chemical methods. mdpi.comnih.gov For the synthesis of functionalized azaindoles, two key enzymatic approaches are particularly relevant: halogenation and functional group installation.

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) have been identified and engineered to perform regioselective halogenation of aromatic compounds, including indoles and azaindoles. nih.govresearchgate.net For instance, the RebH enzyme variant 3-LSR has been shown to catalyze the monobromination of various indole (B1671886) and azaindole derivatives with excellent catalyst-controlled selectivity. researchgate.nettudublin.ie A viral halogenase, VirX1, has also demonstrated the ability to halogenate 6-azaindole. mdpi.comcore.ac.uk This enzymatic approach could provide a highly selective method for the C-7 bromination of a 1-isobutyl-4-azaindole precursor, avoiding the formation of regioisomers that can occur with chemical brominating agents.

Enzymatic Modification: Other enzymes, such as prenyltransferases (PTs), have been explored for the late-stage functionalization of azaindole scaffolds. nih.govshareok.org Studies have shown that PTs can accept azaindole-substituted tryptophan analogs as substrates, demonstrating that enzymes can be used to modify the core azaindole structure. nih.govshareok.org While not directly applicable to N-isobutylation, this research highlights the potential of using biocatalysts for the diversification of azaindole-containing molecules, potentially introducing other functional groups to modulate biological activity. The use of enzymes often circumvents the need for protecting groups, simplifying synthetic routes and reducing waste. acs.org

| Enzyme/System | Enzyme Type | Transformation | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|---|

| RebH variant 3-LSR | Flavin-Dependent Halogenase (FDH) | Regioselective Bromination | Indoles, Azaindoles | Enables efficient, selective C-H bromination without external flavin reductase. | nih.govresearchgate.nettudublin.ie |

| VirX1 | Flavin-Dependent Halogenase (FDH) | Iodination, Bromination | 6-azaindole | A viral halogenase with broad substrate flexibility and a preference for iodination. | mdpi.comcore.ac.uk |

| FgaPT2, CdpNPT, FtmPT1 | Prenyltransferase (PT) | Prenylation (Alkylation) | Aza-tryptophans, Aza-CyWP | Demonstrates that PTs can accept azaindole bioisosteres, enabling late-stage functionalization. | nih.govshareok.org |

Photochemical and Electrochemical Synthesis Pathways

Modern synthetic chemistry has increasingly turned to light and electricity to drive reactions, offering unique reactivity and often milder conditions compared to thermal methods.

Photochemical Synthesis: Photoredox catalysis, using visible light to initiate single-electron transfer (SET) processes, has become a staple for C-H functionalization. This methodology has been successfully applied to the intermolecular coupling of heteroaromatics like azaindoles with various alkyl partners. nih.gov For instance, iridium or ruthenium-based photocatalysts can activate alkyl bromides to generate alkyl radicals, which then add to the electron-rich azaindole core. nih.gov This approach could be envisioned for either introducing the isobutyl group at the N-1 position or for functionalizing other positions on the heterocyclic ring to create novel analogs of this compound.

Electrochemical Synthesis: Electrosynthesis provides a powerful, reagent-free method for oxidation and reduction, aligning with green chemistry principles by replacing chemical oxidants and reductants with electricity. chim.itbeilstein-journals.org An unprecedented electrochemical method for the synthesis of highly functionalized indoles and the more challenging azaindoles has been reported. researchgate.netnih.gov This method involves the coupling of (hetero)arylamines with tethered alkynes and is mediated by ferrocene (B1249389) under constant current, avoiding the need for noble-metal catalysts or chemical oxidants. researchgate.netnih.govresearchgate.net Such an approach represents a sustainable strategy for constructing the core 4-azaindole ring system, which can then be further elaborated to the final target molecule.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for molecules like this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize energy use, and employ less hazardous substances. sigmaaldrich.comrroij.com Several of the advanced methodologies discussed directly contribute to these goals.

Catalysis: Biocatalysis and electrochemical methods rely on catalytic processes that reduce the need for stoichiometric reagents. mdpi.comacs.orgbeilstein-journals.org Metal-catalyzed cross-coupling reactions, central to many azaindole syntheses, are also a cornerstone of catalytic efficiency. nih.govmdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of azaindoles. researchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating, thereby saving significant energy. figshare.comtandfonline.com

Safer Solvents and Auxiliaries: Biocatalytic reactions are often performed in water, the greenest solvent. mdpi.com Research into microwave-assisted synthesis has also explored the use of greener solvents like polyethylene (B3416737) glycol (PEG) or even solvent-free conditions. mdpi.comresearchgate.net

Prevention of Derivatives: The high selectivity of enzymes can eliminate the need for protecting and deprotecting steps, which generate waste and require additional reagents. acs.org This is a key advantage of biocatalytic approaches.

| Methodology | Relevant Green Chemistry Principle(s) | Benefit for Azaindole Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Catalysis, Use of Renewable Feedstocks, Reduce Derivatives, Safer Solvents | Highly selective transformations in water, reducing byproducts and avoiding protecting groups. | mdpi.comtudublin.ieacs.org |

| Microwave Synthesis | Design for Energy Efficiency | Drastically reduced reaction times and energy consumption compared to conventional heating. | researchgate.netmdpi.comfigshare.com |

| Electrochemical Synthesis | Less Hazardous Chemical Syntheses, Inherently Safer Chemistry | Replaces hazardous chemical oxidants/reductants with electricity under mild conditions. | chim.itresearchgate.netnih.gov |

| Flow Chemistry | Inherently Safer Chemistry, Design for Energy Efficiency, Real-time Analysis | Improves safety by using small volumes of reagents and allows for better energy control. | pharmablock.com |

Automation and High-Throughput Synthesis Methodologies

In medicinal chemistry, particularly in the development of kinase inhibitors where azaindole is a privileged scaffold, the ability to rapidly synthesize and screen libraries of related compounds is crucial for lead optimization. nih.govmdpi.comnih.gov Automated synthesis platforms and high-throughput screening (HTS) are integral to this process.

The discovery of potent kinase inhibitors often begins with an HTS campaign that identifies initial hits, which may include a 4-azaindole core. nih.govmdpi.com Subsequent lead optimization involves the synthesis of hundreds or thousands of analogs to establish structure-activity relationships (SAR). Automated parallel synthesis platforms are employed to efficiently create these compound libraries. For a target like this compound, such a platform could be used to explore a wide range of substituents at various positions on the azaindole ring. For example, by keeping the 7-bromo and 1-isobutyl groups constant, different functional groups could be introduced at other positions using an array of building blocks in a parallel format.

These high-throughput approaches not only accelerate the drug discovery process but also enable the rapid optimization of reaction conditions. nih.gov By running numerous small-scale reactions in parallel, optimal catalysts, solvents, and temperatures for key steps like N-alkylation or cross-coupling reactions can be quickly identified, leading to a more robust and efficient synthesis of the final target compound. uni-rostock.de

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-Bromo-1-isobutyl-4-azaindole, and how can reaction efficiency be optimized?

- Methodological Answer : Start with bromination of the parent azaindole scaffold using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperature (0–5°C) to minimize side reactions. For isobutyl substitution, employ nucleophilic alkylation with isobutyl bromide in the presence of a base like NaH. Optimize yields by varying solvent polarity (e.g., DMF vs. THF) and reaction time . Use Design of Experiments (DOE) to systematically screen parameters like catalyst loading and temperature .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) and ¹H/¹³C NMR for structural validation. For halogen quantification, use elemental analysis or X-ray crystallography. Cross-validate results with mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How should researchers design solvent systems for recrystallization to achieve high purity?

- Methodological Answer : Screen solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) using solubility tests at varying temperatures. Monitor crystal formation via polarized light microscopy to assess polymorphic stability. Optimize solvent ratios to maximize yield while minimizing co-solvent residues .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for derivatives be resolved?

- Methodological Answer : Perform multi-technique validation (e.g., 2D NMR, IR, and X-ray diffraction) to confirm assignments. Investigate solvent effects on chemical shifts by repeating NMR in deuterated DMSO vs. CDCl₃. For conflicting bioactivity data, conduct dose-response studies across multiple cell lines to identify assay-specific artifacts .

Q. What methodologies are appropriate for studying stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Compare inert (argon) vs. ambient atmospheres to assess oxidative degradation pathways .

Q. How can computational modeling predict reactivity patterns in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Validate predictions with experimental Suzuki-Miyaura coupling screens using Pd catalysts. Compare computational binding energies with experimental turnover frequencies to refine models .

Q. What statistical approaches address contradictory bioactivity data across assays?

- Methodological Answer : Use meta-analysis to aggregate data from independent studies, adjusting for assay variability (e.g., cell type, incubation time). Apply machine learning (random forests) to identify confounding variables. Triangulate results with in silico docking studies to verify target interactions .

Methodological Considerations for Data Contradictions

- Time-Dependent Effects : Analogous to longitudinal studies in social science (e.g., presenteeism research ), track compound stability/reactivity over extended periods to resolve short- vs. long-term discrepancies.

- Triangulation : Combine experimental, computational, and literature data to identify methodological biases (e.g., impurity interference in bioassays) .

- Hybrid Models : Integrate wet-lab data (e.g., receptor-binding assays) with computational parameters (e.g., QSAR) to reconcile divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.